2-Propoxythiophene
Description
2-Propoxythiophene is a heterocyclic organic compound comprising a thiophene ring substituted with a propoxy (-OCH₂CH₂CH₃) group at the 2-position. Thiophene derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. For example, cross-coupling reactions involving palladium catalysts (e.g., Pd(PPh₃)₄) under reflux conditions in dioxane/water mixtures are common for introducing alkoxy groups to aromatic systems .
Properties
CAS No. |
58386-02-0 |
|---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-propoxythiophene |
InChI |
InChI=1S/C7H10OS/c1-2-5-8-7-4-3-6-9-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
XVWYHXWBTCIRAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The propoxy group in this compound is electron-donating, stabilizing the thiophene ring’s aromaticity. In contrast, amino or hydroxyl substituents (e.g., in compound a from ) introduce hydrogen-bonding capability, altering solubility and reactivity.
Insights :
- Palladium-catalyzed cross-coupling (as in ) is efficient for introducing alkoxy groups but may require optimization for sterically hindered substrates.
- Amino-substituted thiophenes (e.g., compound a) might employ reductive amination or nucleophilic substitution, emphasizing the need for tailored synthetic strategies.
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